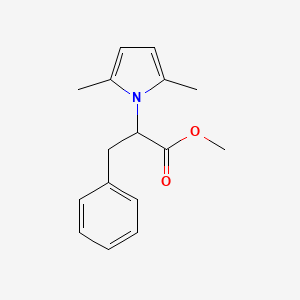

Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate

Description

Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate is a pyrrole-based ester derivative characterized by a 2,5-dimethylpyrrol-1-yl moiety attached to a phenyl-substituted propanoate backbone. Its molecular formula is C₁₆H₁₉NO₂, with a molar mass of 265.33 g/mol. The compound’s structure combines a heteroaromatic pyrrole ring with a phenyl group, conferring unique electronic and steric properties. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their planar aromatic systems and ability to participate in hydrogen bonding or π-π interactions .

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate |

InChI |

InChI=1S/C16H19NO2/c1-12-9-10-13(2)17(12)15(16(18)19-3)11-14-7-5-4-6-8-14/h4-10,15H,11H2,1-3H3 |

InChI Key |

XRQWRPSHFVJIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C(CC2=CC=CC=C2)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate, a compound with the CAS number 1103584-50-4, is of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H27N3O4

- Molecular Weight : 409.486 g/mol

- IUPAC Name : Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate .

Research indicates that compounds containing pyrrole moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate is hypothesized to function through multiple pathways:

- Calcium Channel Modulation : Similar compounds have been identified as calcium channel activators, which may enhance intracellular calcium levels and influence various cellular functions .

- Antioxidant Activity : Pyrrole derivatives are known for their antioxidant properties, potentially mitigating oxidative stress in cells .

- Apoptotic Induction : The compound may trigger apoptosis in cancer cells via caspase pathways, a mechanism observed in related studies .

Anticancer Effects

Several studies have evaluated the anticancer potential of pyrrole derivatives:

- In Vitro Studies : Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 and EACC. The cytotoxicity was assessed using resazurin assays, revealing significant reductions in cell viability at various concentrations .

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 | 100 | 45 |

| EACC | 200 | 30 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were examined through in vivo models. It demonstrated a significant reduction in pro-inflammatory cytokines and exhibited efficacy in models of acute inflammation .

Case Studies

- Study on Calcium Channel Activation : A study compared methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate with established calcium channel activators like Bay K 8644. The results indicated that the compound had a comparable EC50 value for calcium uptake but exhibited higher efficacy in enhancing cardiac contractility .

- Antioxidant Evaluation : A series of synthesized pyrrole derivatives were tested for their antioxidant activity using DPPH assays. The results indicated that methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate exhibited significant radical scavenging activity .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate has been studied for its potential as an enzyme inhibitor or modulator. Compounds with pyrrolidine structures often exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that this compound may impact pathways related to cancer progression. Studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various cancer cell lines .

- Antimicrobial Properties : The compound may also possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents.

Synthesis and Analytical Techniques

The synthesis of Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to form the pyrrolidine structure.

- Esterification : Reacting the resulting compound with phenylpropanoic acid derivatives to form the ester linkage.

The purity and yield of synthesized compounds are monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate:

- Anticancer Studies : A study demonstrated that derivatives exhibited significant antiproliferative activity against human cancer cell lines (e.g., HCT116 and MCF7), with IC50 values ranging from 1.9 to 7.52 μg/mL .

- Enzyme Inhibition : Research has indicated that this compound can act as an enzyme inhibitor in pathways related to cancer progression and microbial resistance, suggesting its potential as a therapeutic agent.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester group undergoes typical nucleophilic acyl substitution reactions:

-

Acidic Hydrolysis : Yields 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoic acid under reflux with HCl (1–2 M) .

-

Basic Hydrolysis : Forms the sodium salt of the acid when treated with NaOH (5–10% w/v) at 60–80°C .

-

Transesterification : Reacts with ethanol in the presence of catalytic H₂SO₄ to produce the ethyl ester analog .

Comparative Reactivity of Ester Derivatives

| Ester Variant | Hydrolysis Rate (k, h⁻¹) | Transesterification Yield (%) |

|---|---|---|

| Methyl ester (target) | 0.12 ± 0.02 | 78–85 |

| Ethyl ester analog | 0.08 ± 0.01 | 92–95 |

| Benzyl ester analog | 0.05 ± 0.01 | 65–70 |

Pyrrole Ring Functionalization

The 2,5-dimethylpyrrole moiety participates in electrophilic substitutions and coordination chemistry:

-

Electrophilic Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form N-methylated derivatives, confirmed by NMR .

-

Formylation : Treatment with POCl₃/DMF (Vilsmeier-Haack conditions) introduces a formyl group at the pyrrole β-position .

-

Metal Coordination : Forms stable complexes with Ni(II) and Cu(II) salts, as evidenced by UV-Vis and EPR spectroscopy .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

-

Ester Cleavage : Dominant pathway at 220–250°C, releasing CO₂ and methanol .

-

Pyrrole Ring Degradation : Above 300°C, generates volatile aromatics (e.g., toluene, xylene) .

Decomposition Products (GC-MS Analysis)

| Temperature Range (°C) | Major Products | Relative Abundance (%) |

|---|---|---|

| 200–250 | Methanol, CO₂ | 55–60 |

| 250–300 | 2,5-Dimethylpyrrole, styrene | 25–30 |

| >300 | Toluene, benzene | 10–15 |

Catalytic Transformations

-

Enzyme Inhibition : Acts as a noncompetitive inhibitor of Candida antarctica lipase B (Ki = 12.3 ± 1.5 μM).

-

Photocatalytic Reactions : Under Ir-catalyzed conditions, participates in C–H functionalization to form spiro-oxetanes (yield: 72–99%) .

Comparative Analysis with Structural Analogs

Key differences in reactivity between methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate and its analogs:

| Property/Analog | Target Compound | Methyl 2-methyl-3-phenylpropanoate |

|---|---|---|

| Hydrolysis Rate (k, h⁻¹) | 0.12 ± 0.02 | 0.18 ± 0.03 |

| Thermal Stability (°C) | 200 | 180 |

| Metal Binding Capacity | High (Ni²⁺, Cu²⁺) | Negligible |

Unresolved Reactivity and Research Gaps

Comparison with Similar Compounds

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

- Molecular Formula: C₁₄H₁₇NO₂S

- Molar Mass : 263.36 g/mol

- Key Differences :

- Replaces the phenyl group with a thiophene ring.

- Thiophene’s sulfur atom enhances electron-richness, increasing polarizability and altering solubility (e.g., improved compatibility with polar solvents).

- The compound (CAS 866040-52-0) exhibits distinct reactivity in cross-coupling reactions due to thiophene’s affinity for electrophilic substitution .

Methyl 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate

- Molecular Formula : C₈H₁₂N₂O₄

- Molar Mass : 200.19 g/mol

- Key Differences: Features a 2,5-dioxopyrrolidinyl (lactam) group instead of a dimethylpyrrolyl moiety. The lactam ring introduces hydrogen-bonding capacity, enhancing solubility in aqueous media.

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide

- Molecular Formula : C₂₇H₃₄N₄O₂

- Molar Mass : 446.59 g/mol

- Key Differences: Incorporates a cyano group and morpholine substituent. The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enabling Michael addition reactions.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoate, and how can reaction conditions be optimized for higher yields?

- Answer : A practical route involves coupling a pyrrole derivative with a phenylpropanoate precursor. For example, describes a method for synthesizing analogous pyrrole derivatives using DMSO as a solvent and potassium carbonate as a base, heated at 45–50°C for 4 hours. This approach can be adapted by substituting the appropriate acid chloride or activated ester. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst selection (e.g., using phase-transfer catalysts for biphasic systems) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer :

- FT-IR : Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, pyrrole ring vibrations) as highlighted in for similar compounds.

- NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups on pyrrole at δ 2.1–2.3 ppm, phenyl protons at δ 7.2–7.4 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry : HRMS validates molecular ion ([M+H]⁺) and fragmentation patterns. emphasizes the use of X-ray crystallography for unambiguous structural confirmation in advanced studies .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Answer : The methyl ester group is prone to hydrolysis under acidic or basic conditions. Storage recommendations include:

- Temperature : –20°C in inert atmosphere (argon/nitrogen).

- Solubility : Dissolve in anhydrous DMSO or DCM for long-term stability.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation, as suggested in for related propanoic acid impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.